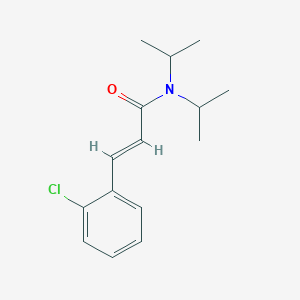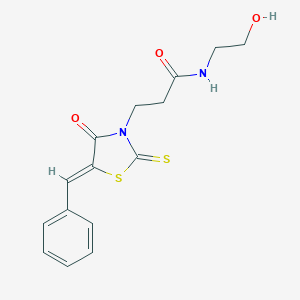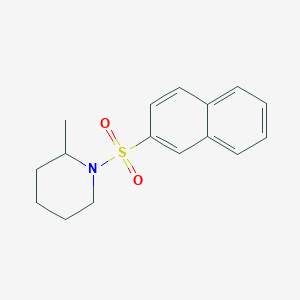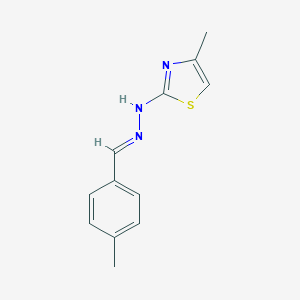
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate, also known as BNDD, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is composed of a diethyldithiocarbamate group, which is a well-known chelating agent, and a bromonitroaniline group, which is a common aromatic compound. BNDD has been shown to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species. These reactive species can then interact with cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to possess a wide range of biochemical and physiological effects. For example, it has been demonstrated to induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the detection of these ions in complex biological samples such as blood or urine. However, one limitation of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is its potential toxicity, which must be carefully controlled in order to avoid unwanted side effects.
Future Directions
There are many potential future directions for research involving 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate. One possible avenue of investigation is the development of new fluorescent probes based on 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate for detecting other metal ions such as iron or mercury. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis and purification of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in order to improve its yield and purity.
Synthesis Methods
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves the reaction of diethyldithiocarbamate with 2-bromo-4-nitroaniline in the presence of a catalyst. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the final product can be confirmed using various analytical methods such as NMR spectroscopy or mass spectrometry.
Scientific Research Applications
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a fluorescent probe for detecting metal ions such as copper and zinc. Other studies have investigated the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro.
properties
Product Name |
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate |
|---|---|
Molecular Formula |
C13H16BrN3O3S2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H16BrN3O3S2/c1-3-16(4-2)13(21)22-8-12(18)15-11-6-5-9(17(19)20)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,18) |
InChI Key |
SFVQCEWSYIMRHO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)

![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)





![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)

